2-Fluoro-3,6-dimethoxybenzoyl chloride

Description

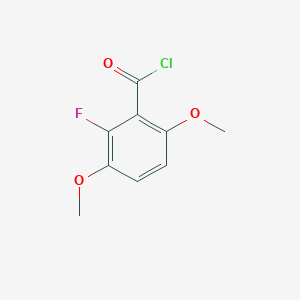

2-Fluoro-3,6-dimethoxybenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a fluorine atom at the 2-position and methoxy (-OCH₃) groups at the 3- and 6-positions on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of benzophenones, pharmaceuticals, and agrochemicals. The electron-withdrawing fluorine and electron-donating methoxy groups influence its reactivity and stability, making it suitable for nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

2-fluoro-3,6-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-5-3-4-6(14-2)8(11)7(5)9(10)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVJHBRTVZESCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283201 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352306-36-5 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,6-dimethoxybenzoyl chloride generally involves the chlorination of 2-Fluoro-3,6-dimethoxybenzoic acid. The reaction is typically carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-dimethoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or moisture, it hydrolyzes to form 2-Fluoro-3,6-dimethoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert atmosphere using solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2-Fluoro-3,6-dimethoxybenzoic acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry

2-Fluoro-3,6-dimethoxybenzoyl chloride serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity as an acylating agent allows it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols.

Common Reactions:

- Nucleophilic Substitution : Forms amides, esters, and thioesters.

- Hydrolysis : Converts to 2-Fluoro-3,6-dimethoxybenzoic acid.

- Reduction : Can be reduced to the corresponding alcohol using lithium aluminum hydride.

Biology

In biological research, this compound is used for modifying biomolecules to study various biological processes. Its ability to act as an acylating agent allows it to interact with proteins and nucleic acids, potentially altering their functions.

Medicine

The compound is a precursor in synthesizing potential drug candidates. Its structural characteristics may enhance the bioavailability and efficacy of therapeutic agents.

Biological Activities:

- Antimicrobial Activity : Exhibits activity against gram-positive bacteria and mycobacteria.

- Anticancer Properties : Shows cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various chemical transformations.

Biological Activities

Research has highlighted several biological activities associated with this compound:

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Effective against Staphylococcus aureus and MRSA |

| Anticancer | Various cancer cell lines | Cytotoxic effects with low normal cell toxicity |

Antimicrobial Efficacy

A study evaluated derivatives of this compound against Staphylococcus aureus, revealing submicromolar activity indicating strong antibacterial potential .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic profiles of derivatives on primary mammalian cell lines. Results indicated significant anticancer activity while minimizing adverse effects on healthy cells .

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity |

| Methoxy groups | Modulate electronic properties |

| Acyl group | Reactivity with nucleophiles |

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two key analogues: 2-Chloro-3,6-difluorobenzoyl chloride and 2-fluoro-3',4'-dimethoxybenzophenone.

Table 1: Structural and Physicochemical Comparison

Key Observations:

This difference may influence reaction rates in nucleophilic substitutions . Fluorine vs.

Synthetic Utility: this compound is synthesized via Friedel-Crafts acylation, similar to methods described for 2-fluoro-3',4'-dimethoxybenzophenone derivatives, where 2-fluorobenzoyl chloride reacts with dimethoxybenzene in dichloromethane at low temperatures . In contrast, 2-Chloro-3,6-difluorobenzoyl chloride is prepared through halogenation and sulfonation steps, involving harsher conditions (e.g., concentrated H₂SO₄ and Br₂ at elevated temperatures) .

Biological Activity: Methoxy-substituted benzophenones, such as 2-fluoro-3',4'-dimethoxybenzophenone, exhibit inhibitory activity against protein tyrosine kinases due to their ability to mimic ATP-binding motifs.

Safety and Handling :

- Both acyl chlorides are corrosive (Hazard Code C) and require stringent handling. The higher molecular weight and methoxy substituents of this compound may reduce volatility compared to 2-Chloro-3,6-difluorobenzoyl chloride, slightly mitigating inhalation risks .

Biological Activity

2-Fluoro-3,6-dimethoxybenzoyl chloride is an acyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorine atom and two methoxy groups on a benzoyl moiety, which may influence its reactivity and interactions with biological targets.

The compound can be represented by the following structural formula:

It features:

- Fluorine atom : Enhances lipophilicity and may improve the bioavailability of the compound.

- Methoxy groups : These can influence the electronic properties and steric hindrance, affecting the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. The acyl chloride functional group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives that may exhibit distinct biological activities. This reactivity allows it to modify proteins and nucleic acids, potentially altering their function and leading to therapeutic effects.

Biological Activities

Research indicates that this compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been evaluated against gram-positive bacteria and mycobacteria, showing efficacy comparable to clinically used antibiotics .

- Anticancer Properties : The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that derivatives of this compound could inhibit the growth of cancer cells while maintaining low toxicity levels towards normal cells .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of compounds related to this compound against Staphylococcus aureus and found that some derivatives exhibited submicromolar activity, indicating strong antibacterial potential .

- Cytotoxicity Assessment : In another investigation, derivatives were tested for their cytotoxic profiles on primary mammalian cell lines. The results indicated that certain modifications of the benzoyl chloride maintained significant anticancer activity while minimizing adverse effects on healthy cells .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom and methoxy groups plays a crucial role in determining the biological activity of this compound. Modifications in these substituents can lead to variations in lipophilicity, which is a critical factor influencing absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates .

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity |

| Methoxy groups | Modulate electronic properties |

| Acyl group | Reactivity with nucleophiles |

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 2-fluoro-3,6-dimethoxybenzoyl chloride?

- Methodology : Start with 2-fluoro-3,6-dimethoxybenzoic acid as the precursor. Use chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, reflux the benzoic acid derivative with SOCl₂ in dry dichloromethane (DCM) at 40–60°C for 4–6 hours. Remove excess SOCl₂ via rotary evaporation under reduced pressure. Purify the crude product via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis. Monitor reaction progress via TLC or FTIR for C=O and C-Cl bond formation (~1770 cm⁻¹ and ~750 cm⁻¹, respectively).

Q. How should researchers handle and store this compound safely?

- Protocols :

- Storage : Keep in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis and thermal decomposition .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water, alcohols, or amines, as rapid exothermic reactions may occur. For spills, neutralize with sodium bicarbonate or dry sand .

- Emergency Measures : In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash with copious water and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine splitting in ¹H NMR, methoxy signals at ~3.8 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) or high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M]⁺ at m/z 232) and fragmentation patterns .

- FTIR : Confirm acyl chloride functionality (~1770 cm⁻¹) and absence of hydroxyl groups .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insights :

- Electronic Effects : The electron-withdrawing fluorine at position 2 increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines).

- Steric Effects : The 3,6-dimethoxy groups may hinder nucleophilic attack due to steric bulk, reducing reaction rates in crowded systems.

- Validation : Compare reaction kinetics with non-fluorinated analogs (e.g., 3,6-dimethoxybenzoyl chloride) using Hammett plots or computational studies (DFT) .

Q. What experimental strategies mitigate contradictions in reported yields for reactions involving this compound?

- Troubleshooting :

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) to enhance reactivity in sluggish reactions.

- Data Reproducibility : Replicate conditions from conflicting studies while monitoring intermediates via in situ IR or NMR .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Approach :

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) at different pH levels.

- Thermogravimetric Analysis (TGA) : Correlate experimental decomposition temperatures (TGA data) with computational activation energies.

- Reference Data : Leverage NIST spectral databases for benchmarking computational results .

Q. What are the challenges in synthesizing heterocyclic compounds (e.g., indole derivatives) using this compound?

- Case Study :

- Reaction Design : Use the acyl chloride as an electrophile in Friedel-Crafts alkylation with indole precursors.

- Side Reactions : Competing hydrolysis or over-alkylation may occur. Mitigate by using controlled stoichiometry and low temperatures.

- Characterization : Employ X-ray crystallography or NOESY NMR to confirm regioselectivity in products .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.